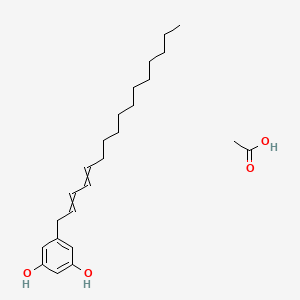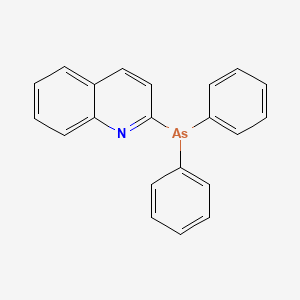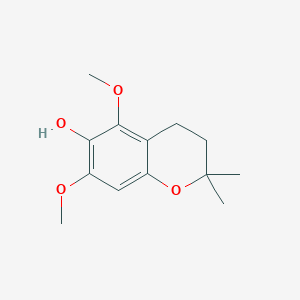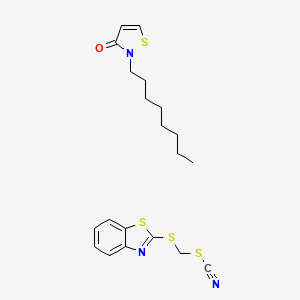![molecular formula C21H28N2O B14348512 Bis[3-(diethylamino)phenyl]methanone CAS No. 95612-32-1](/img/structure/B14348512.png)
Bis[3-(diethylamino)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(diethylamino)phenyl]methanone, also known as Michler’s ethyl ketone, is an organic compound with the molecular formula C21H28N2O. It is a derivative of benzophenone and is characterized by the presence of two diethylamino groups attached to the phenyl rings. This compound is widely used in the production of dyes and pigments due to its electron-rich structure .
Méthodes De Préparation
Bis[3-(diethylamino)phenyl]methanone is typically synthesized through the Friedel-Crafts acylation of diethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
In industrial settings, the synthesis is carried out under controlled conditions to ensure high yield and purity. The reaction is typically conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Analyse Des Réactions Chimiques
Bis[3-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis[3-(diethylamino)phenyl]methanone has a wide range of applications in scientific research:
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of inks, coatings, and plastics due to its excellent light-absorbing properties
Mécanisme D'action
The mechanism of action of Bis[3-(diethylamino)phenyl]methanone involves its ability to absorb light and transfer energy to other molecules. This property makes it an effective photosensitizer. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to nearby molecules, initiating photochemical reactions. This mechanism is particularly useful in applications such as photodynamic therapy and photopolymerization .
Comparaison Avec Des Composés Similaires
Bis[3-(diethylamino)phenyl]methanone is similar to other benzophenone derivatives, such as:
Bis[4-(dimethylamino)phenyl]methanone (Michler’s ketone): This compound has dimethylamino groups instead of diethylamino groups, making it less bulky and slightly different in reactivity.
Benzophenone: The parent compound without any amino substituents, used primarily as a photoinitiator in UV-curable coatings.
The uniqueness of this compound lies in its enhanced electron-donating ability due to the diethylamino groups, which makes it more effective in certain photochemical applications .
Propriétés
Numéro CAS |
95612-32-1 |
|---|---|
Formule moléculaire |
C21H28N2O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
bis[3-(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C21H28N2O/c1-5-22(6-2)19-13-9-11-17(15-19)21(24)18-12-10-14-20(16-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3 |
Clé InChI |
BMLZTHGBTGGBIS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)


![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)





